molecular formula C6H11Cl B13188824 1-(2-Chloroethyl)-1-methylcyclopropane

1-(2-Chloroethyl)-1-methylcyclopropane

Cat. No.: B13188824
M. Wt: 118.60 g/mol
InChI Key: NKCXSIPUUAIFKI-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2-chloroethyl and a methyl group

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-1-methylcyclopropane typically involves the reaction of cyclopropane derivatives with chloroethylating agents. One common method includes the reaction of 1-methylcyclopropane with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)-1-methylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(2-hydroxyethyl)-1-methylcyclopropane.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.

    Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents such as lithium aluminum hydride, producing 1-(2-ethyl)-1-methylcyclopropane.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-1-methylcyclopropane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1-methylcyclopropane involves its interaction with molecular targets, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. This interaction can affect pathways involved in cell division and growth, making it a compound of interest in cancer research.

Comparison with Similar Compounds

1-(2-Chloroethyl)-1-methylcyclopropane can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy, this compound shares the chloroethyl group but differs in its overall structure and specific applications.

    1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another chemotherapeutic agent, it also contains the chloroethyl group but has distinct pharmacological properties.

Properties

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

1-(2-chloroethyl)-1-methylcyclopropane

InChI

InChI=1S/C6H11Cl/c1-6(2-3-6)4-5-7/h2-5H2,1H3

InChI Key

NKCXSIPUUAIFKI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CCCl

Origin of Product

United States

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